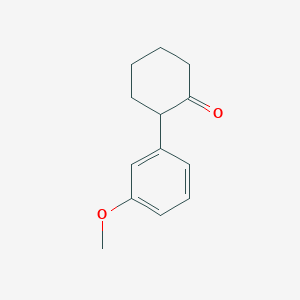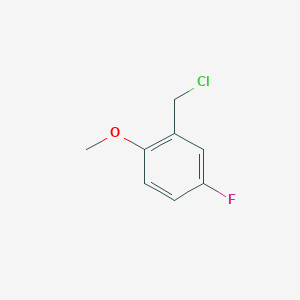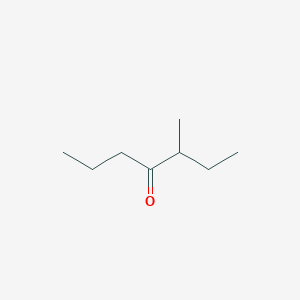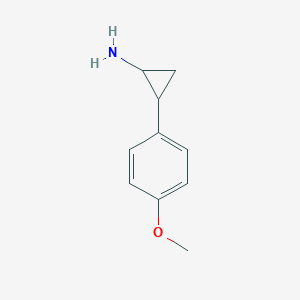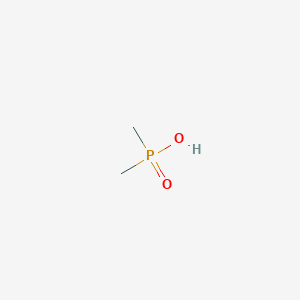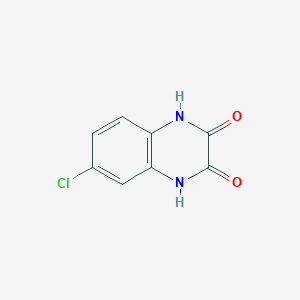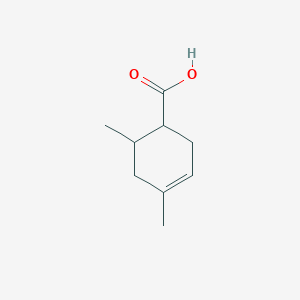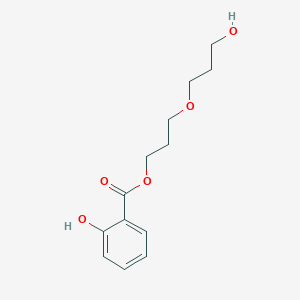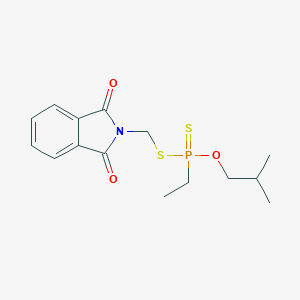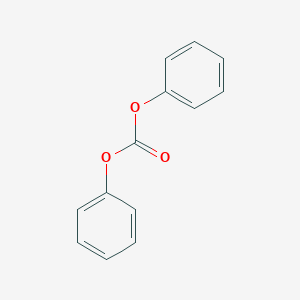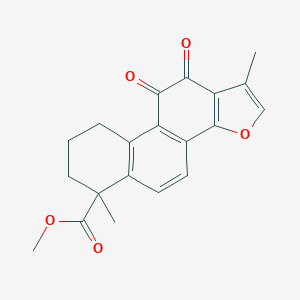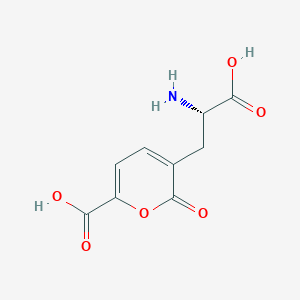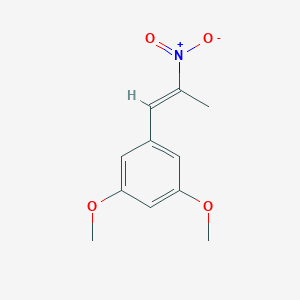![molecular formula C14H20ClN3O B091793 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride CAS No. 1023-85-4](/img/structure/B91793.png)
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has a unique structure that makes it an attractive target for drug development.5]decan-4-one hydrochloride.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride involves its binding to the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its activation has been implicated in drug addiction and other psychiatric disorders. By binding to this receptor, 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride can modulate dopamine release and reduce drug-seeking behavior.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In vivo studies have shown that it can reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride is its high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride. One direction is the development of more potent and selective dopamine D3 receptor agonists for the treatment of drug addiction and other psychiatric disorders. Another direction is the development of new antibiotics based on the antibacterial and antifungal properties of this compound. Finally, more studies are needed to explore the potential therapeutic applications of this compound in other disease states.
In conclusion, 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride is a unique spirocyclic compound that has been extensively studied for its potential therapeutic applications. Its high affinity for the dopamine D3 receptor makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders, while its antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics. Further research is needed to explore its full potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride has been reported in the literature. The method involves the reaction of 1-phenylpiperazine with 3-methyl-4-piperidone in the presence of hydrochloric acid. The resulting compound is then purified by recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders. In addition, it has also been shown to have antibacterial and antifungal properties, which makes it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
1023-85-4 |
|---|---|
Nombre del producto |
3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride |
Fórmula molecular |
C14H20ClN3O |
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-16-11-17(12-5-3-2-4-6-12)14(13(16)18)7-9-15-10-8-14;/h2-6,15H,7-11H2,1H3;1H |
Clave InChI |
IFYWBEDKWLNJTM-UHFFFAOYSA-N |
SMILES |
CN1CN(C2(C1=O)CCNCC2)C3=CC=CC=C3.Cl |
SMILES canónico |
CN1CN(C2(C1=O)CCNCC2)C3=CC=CC=C3.Cl |
Otros números CAS |
1023-85-4 |
Sinónimos |
3-methyl-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
